molecular formula C7H9NO4S2 B3022946 Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate CAS No. 79128-71-5

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate

Cat. No.: B3022946
CAS No.: 79128-71-5
M. Wt: 235.3 g/mol
InChI Key: JDRDODRTERMXSR-UHFFFAOYSA-N
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Description

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate (CAS 79128-71-5) is a high-purity research chemical that serves as a versatile synthetic intermediate for advanced chemical synthesis. This compound features a thiophene ring system functionalized with both a methyl ester and a methylsulfonamido group, making it a valuable building block in medicinal chemistry and materials science research . With the molecular formula C 7 H 9 NO 4 S 2 and a molecular weight of 235.28 g/mol, it offers researchers a multifunctional scaffold for constructing complex molecules . The presence of the sulfonamido group is of particular interest, as this moiety is a key structural component in a wide range of pharmacologically active compounds. While structurally similar sulfonamide-thiophene derivatives are established precursors in agrochemicals like sulfonylurea herbicides, the specific reactivity of this compound makes it a compelling candidate for exploring novel pharmaceutical applications and other specialized chemical fields . Its use as a key intermediate underscores its importance in the synthesis of sophisticated target molecules. This product is provided for Research Use Only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 3-(methanesulfonamido)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(3-4-13-6)8-14(2,10)11/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRDODRTERMXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203172
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-71-5
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79128-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamido Group

The methylsulfonamido (-NHSO₂Me) group participates in substitution reactions under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 80–100°C cleaves the sulfonamide bond, yielding 3-aminothiophene-2-carboxylate derivatives (Fig. 1A) .

  • Aminolysis : Primary/secondary amines (e.g., glycine methyl ester) displace the sulfonamido group in polar aprotic solvents (DMF, THF) at 60–80°C, forming substituted amides (Fig. 1B) .

Table 1: Nucleophilic substitution reactions

Reaction TypeConditionsProductYieldSource
Hydrolysis1 M NaOH, 90°C, 4 hMethyl 3-aminothiophene-2-carboxylate71%
AminolysisGlycine methyl ester, DMF, 70°CMethyl 3-(glycinamido)thiophene-2-carboxylate58%

Ester Hydrolysis and Functionalization

The methyl ester (-CO₂Me) undergoes hydrolysis to the carboxylic acid under acidic/basic conditions, enabling further derivatization:

  • Saponification : Treatment with LiOH/H₂O-THF (1:1) at 25°C for 2 h generates 3-(methylsulfonamido)thiophene-2-carboxylic acid, a precursor for acyl chlorides or amides .

  • Transesterification : Reactivity with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields ethyl esters .

Transition Metal-Catalyzed Coupling Reactions

The thiophene ring facilitates regioselective C–H functionalization:

  • Direct Arylation : Pd(OAc)₂/JohnPhos catalyzes coupling with aryl bromides at the C-5 position (Scheme 1A). For example, reaction with 4-bromotoluene in DMF at 120°C affords 5-(p-tolyl) derivatives in 68% yield .

  • Buchwald-Hartwig Amination : Pd(dba)₂/Xantphos enables C-4 amination with aryl amines (e.g., aniline), forming 4-arylamino analogs .

Table 2: Coupling reaction parameters

ReactionCatalyst SystemSubstrateTemp.YieldSource
C-5 ArylationPd(OAc)₂/JohnPhos4-Bromotoluene120°C68%
C-4 AminationPd(dba)₂/XantphosAniline100°C52%

Cyclization Reactions

The compound serves as a scaffold for heterocycle synthesis:

  • Thieno[2,3-d]thiazine Formation : Heating with CH₃ONa in methanol induces intramolecular cyclization, producing methyl 4-hydroxy-2H-thieno[2,3-d]thiazine-3-carboxylate 1,1-dioxide (Fig. 2) .

  • Pyrano-Thiophene Synthesis : Reaction with 4-hydroxycoumarin under acidic conditions yields pyrano[3,2-c]chromenone derivatives .

Sulfonamide Group Modifications

The sulfonamido nitrogen can undergo alkylation/acylation:

  • N-Alkylation : Treatment with alkyl halides (e.g., MeI) and K₂CO₃ in DMF introduces alkyl groups at nitrogen, enhancing lipophilicity .

  • N-Acylation : Reaction with acetyl chloride forms N-acetyl sulfonamides, which are hydrolytically stable .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at C-4 and C-5 positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (C-4 > C-5 regioselectivity) .

  • Halogenation : NBS or NCS in CCl₄ adds bromine/chlorine at C-5 .

Key Mechanistic Insights

  • Arylation Selectivity : The C-5 position is favored in Pd-catalyzed couplings due to reduced steric hindrance and electronic activation by the ester group .

  • Cyclization Drivers : Intramolecular hydrogen bonding (N–H⋯O) stabilizes transition states during ring closure .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate has a molecular formula of C8H11NO4S2 and a molecular weight of approximately 235.28 g/mol. The compound features a thiophene ring, which enhances its aromatic properties and biological activity due to the presence of the methylsulfonamido group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, with derivatives showing enhanced activity. The methylsulfonamido moiety is believed to improve solubility and interaction with biological targets, making it a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Preclinical studies suggest that this compound may possess anti-inflammatory properties. The structural characteristics of this compound allow it to interact effectively with proteins involved in inflammatory pathways, which could lead to the development of novel anti-inflammatory medications.

Agricultural Applications

This compound is also explored in agrochemical research. Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens and pests. The compound's ability to enhance solubility may improve its effectiveness in agricultural formulations.

Biological Interactions

Studies have focused on the interactions of this compound with biological macromolecules, particularly proteins and nucleic acids. Preliminary data suggest effective binding to certain enzymes, potentially inhibiting their activity, which is crucial for understanding its mechanism as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects . The thiophene ring also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[(Methoxycarbonylmethyl)-sulfamoyl]thiophene-2-carboxylate (CAS: 106820-63-7)

  • Molecular Formula: C₉H₁₁NO₆S₂
  • Molecular Weight : 293.3 g/mol
  • Key Differences: Substitution at position 3 includes a methoxycarbonylmethyl sulfamoyl group instead of methylsulfonamido. Applications: Used as a precursor in herbicide synthesis (e.g., sulfonylurea derivatives) due to its sulfamoyl reactivity .

Methyl 3-(N-Methylmethylsulfonamido)thiophene-2-carboxylate (CAS: 214532-30-6)

  • Molecular Formula : C₈H₁₁N₂O₄S₂
  • Molecular Weight : 263.3 g/mol
  • Key Differences: Features an N-methylated sulfonamide group, reducing hydrogen-bond donor capacity (H-bond donors = 0 vs. 1 in the parent compound). Higher lipophilicity (XlogP = 0.9) due to the methyl group, which may improve membrane permeability .

Methyl 3-(3-Chlorobenzenesulfonamido)-4-methylthiophene-2-carboxylate (CAS: 866150-21-2)

  • Molecular Formula: C₁₃H₁₂ClNO₄S₂
  • Molecular Weight : 345.9 g/mol
  • Key Differences: Substituted with a 3-chlorobenzenesulfonamido group and a methyl group at position 4. The electron-withdrawing chlorine atom enhances electrophilicity, favoring nucleophilic substitution reactions. Applications: Potential use in pharmaceuticals targeting parasitic infections, similar to chloroquine analogs .

Methyl 3-Amino-4-methylthiophene-2-carboxylate (CAS: N/A)

  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight : 171.2 g/mol
  • Key Differences: Replaces sulfonamido with a primary amino group, increasing basicity (pKa ~8–10) and solubility in acidic media. Used as a building block for antimalarial agents and polymer precursors .

Comparative Analysis of Key Properties

Property Target Compound CAS 106820-63-7 CAS 214532-30-6 CAS 866150-21-2
Molecular Weight (g/mol) 235.3 293.3 263.3 345.9
XlogP Not reported ~1.2 (estimated) 0.9 ~2.5 (estimated)
Hydrogen Bond Acceptors 6 7 6 6
Synthetic Applications Drug intermediates Herbicides Bioactive molecules Antiparasitic agents
Toxicity Profile Skin/eye irritation Not reported Not reported Not reported

Biological Activity

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate (CAS Number: 79128-71-5) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C₇H₉N₁O₄S₂
  • Molecular Weight : 235.3 g/mol
  • Functional Groups : Sulfonamide and carboxylate, which are known to influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group. Sulfonamides are known to inhibit various enzymes and can act as antimicrobial agents. The compound's thiophene ring may also contribute to its interaction with biological targets due to its electron-rich nature.

Inhibition of Enzymes

Research indicates that thiophene derivatives can inhibit several enzymes, including:

  • Carbonic Anhydrase : Compounds with similar structures have shown inhibitory effects on carbonic anhydrase, which is crucial for regulating pH and fluid balance in tissues.
  • Dihydropteroate Synthase : This enzyme is involved in folate synthesis; inhibition can lead to antimicrobial effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds with a sulfonamide moiety exhibit significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have indicated that it may reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited dihydropteroate synthase with an IC50 value of approximately 25 µM, indicating moderate potency compared to other sulfonamide derivatives .
  • Antimicrobial Efficacy : In a comparative study of various thiophene derivatives, this compound showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
  • In Vivo Studies : Preliminary in vivo studies in murine models have shown that administration of the compound resulted in reduced inflammation markers, supporting its role in anti-inflammatory applications .

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate?

The synthesis typically involves functionalizing the thiophene core via sulfonamidation. Key steps include:

  • Amination and sulfonamide formation : Reacting methyl 3-aminothiophene-2-carboxylate with methylsulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere .
  • Purification : Reverse-phase HPLC (using gradients like methanol-water) achieves high purity (>98%) .
  • Alternative routes : Thioglycolic acid can be used under inert conditions (130°C) to introduce sulfonamide groups, though yields may vary .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, methylsulfonamido protons resonate at δ 3.0–3.2 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonamide S=O) validate functional groups .
  • Melting point analysis : Sharp melting points (e.g., 213–216°C) indicate purity .

Advanced Research Questions

Q. How can researchers optimize the reaction yield during synthesis?

  • Solvent selection : Anhydrous CH₂Cl₂ minimizes side reactions compared to polar solvents .
  • Reagent stoichiometry : A 1.2:1 molar ratio of sulfonating agent to amine intermediate improves conversion .
  • Temperature control : Reflux conditions (40–50°C) balance reactivity and decomposition .
  • Catalyst screening : Triethylamine (Et₃N) enhances nucleophilicity of the amine group .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., methyl 3-aminothiophene-2-carboxylate derivatives) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., sulfonamide vs. carboxylate orientation) .
  • Computational modeling : Density Functional Theory (DFT) predicts spectral patterns to validate experimental data .

Q. What strategies are used to evaluate biological activity, such as antibacterial effects?

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
  • Mechanistic studies : Fluorescence quenching or molecular docking to identify target proteins (e.g., bacterial enzymes) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methylsulfonamido with trifluoromethyl groups) to enhance potency .

Q. What purification methods balance efficiency and scalability?

  • Reverse-phase HPLC : Ideal for lab-scale purity (>98%) but costly for large batches .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients offers scalability but lower resolution .
  • Recrystallization : Solvent pairs like methanol/water improve yield for intermediates .

Methodological Considerations

Parameter Example Conditions Reference
Reaction solventAnhydrous CH₂Cl₂ or THF
Purification techniqueReverse-phase HPLC (methanol-water gradient)
Spectral validation¹H NMR (400 MHz, CDCl₃)
Biological assayMIC testing (µg/mL range)

Key Challenges and Solutions

  • Low yields : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to remove water .
  • Spectral overlap : Use 2D NMR (COSY, HSQC) to differentiate adjacent protons .
  • Scale-up limitations : Transition from batch to flow chemistry for continuous production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate
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Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate

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